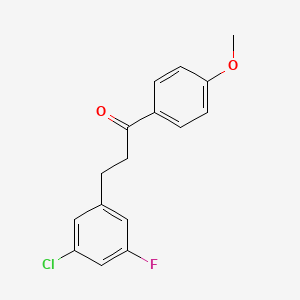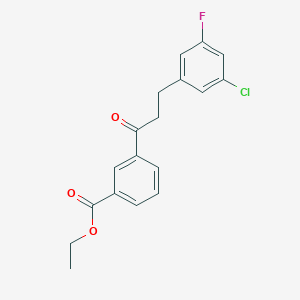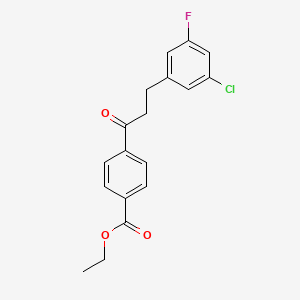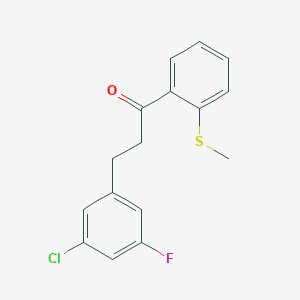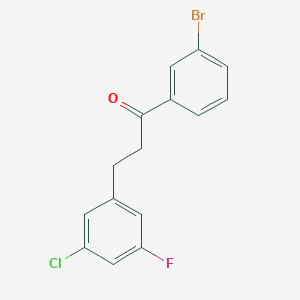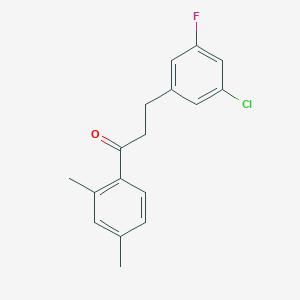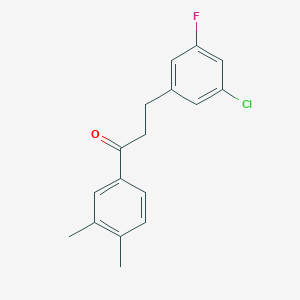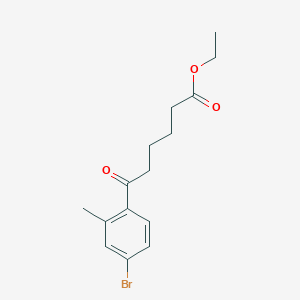
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This usually includes the compound’s systematic name, common names, and structural formula. The compound’s role or use in industry or research is also typically mentioned.
Synthesis Analysis
This involves detailing the methods used to synthesize the compound, including the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying the compound’s physical properties (like melting point, boiling point, solubility, etc.) and chemical properties (like acidity, basicity, reactivity, etc.).Aplicaciones Científicas De Investigación
Crystallography and Molecular Structure Analysis
Research on crystal and molecular structures of ethyl esters similar to the target compound underscores the importance of such chemicals in understanding the molecular interactions and stability in crystalline forms. For instance, studies on ethyl 4-(4-hydroxyphenyl)-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate reveal intricate details about crystal packing and molecular disorder, providing insights into the design of molecules with desirable physical properties (Kaur et al., 2012).
Polymer Science
In the field of polymer science, ethyl esters serve as critical intermediates in the synthesis of block copolymers via atom transfer radical polymerization (ATRP) and stable free radical polymerization (SFRP), demonstrating the utility of these compounds in creating advanced materials with tailored properties (Tunca et al., 2001).
Pesticide Development
The synthetic processes involving compounds structurally related to Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate are instrumental in the development of novel pesticides. For example, the creation of chromafenozide, a potent pesticide, involves complex synthetic routes starting from ethyl esters, showcasing the role of these chemicals in agricultural innovations (Shan, 2011).
Organic Synthesis and Medicinal Chemistry
Ethyl esters and related compounds are pivotal in the synthesis of bioactive molecules, including statin precursors and potential therapeutic agents. The manipulation of ethyl esters through various synthetic routes enables the production of compounds with significant pharmacological interest, illustrating the compound's relevance in medicinal chemistry (Tararov et al., 2006).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
Direcciones Futuras
This involves discussing potential future research directions or applications for the compound.
Please note that the availability of this information can vary widely depending on the specific compound and the extent to which it has been studied. For a less-known compound like “Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate”, some or all of this information may not be available. If you have a specific question about this compound or a related compound, feel free to ask!
Propiedades
IUPAC Name |
ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrO3/c1-3-19-15(18)7-5-4-6-14(17)13-9-8-12(16)10-11(13)2/h8-10H,3-7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXRVQDRFBQCF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCC(=O)C1=C(C=C(C=C1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70645700 |
Source


|
| Record name | Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate | |
CAS RN |
898776-96-0 |
Source


|
| Record name | Ethyl 6-(4-bromo-2-methylphenyl)-6-oxohexanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70645700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

